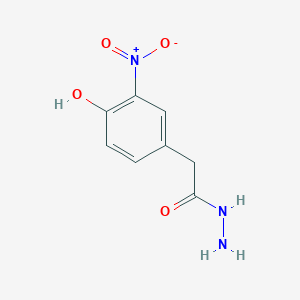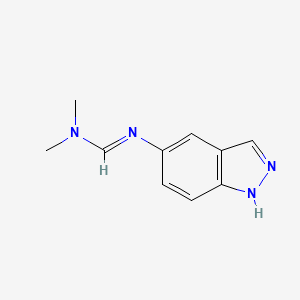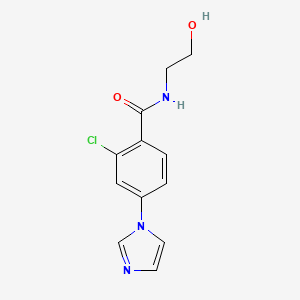
tert-Butyl (2-methoxypyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl (2-methoxypyridin-4-yl)carbamate has been utilized as an important intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) demonstrated a rapid synthetic method for a related compound, which was synthesized from commercially available materials and achieved an 81% total yield over three steps (Zhao, Guo, Lan, & Xu, 2017).
Intermediate in Natural Product Synthesis
It also serves as an intermediate in the synthesis of natural products with cytotoxic activity. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, isolated from sponges and effective against human carcinoma cell lines. This synthesis was achieved through a multi-step process starting from L-Serine (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Photoredox-Catalyzed Cascades
In a 2022 study, Wang et al. reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enabled the assembly of a range of 3-aminochromones under mild conditions, showing broad applications for this class of compounds in photocatalyzed synthesis (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Solar Cell Research
Furthermore, this compound finds applications in solar cell research. Boschloo et al. (2006) investigated the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. Their research demonstrated significant performance improvements attributed to the shift of the TiO2 band edge and increased electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).
Mechanism of Action
Mode of Action
. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
. More research is needed to understand how these factors might affect the compound’s action.
properties
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYGTAUMMZAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640065 |
Source


|
| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
CAS RN |
849353-31-7 |
Source


|
| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)






![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)


![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)